Isoform Selectivity vs. VER-155008
Grp78-IN-3 demonstrates 7-fold selectivity for HspA5 (IC₅₀ = 0.59 μM) over HspA9 (IC₅₀ = 4.3 μM) and >20-fold selectivity for HspA5 over HspA2 (IC₅₀ = 13.9 μM) [1]. In contrast, VER-155008 is a pan-Hsp70 family inhibitor with IC₅₀ values of 0.5 μM for HSP70, 2.6 μM for HSC70, and 2.6 μM for Grp78, exhibiting no isoform discrimination between HSC70 and Grp78 . The >20-fold window between HspA5 and HspA2 inhibition for Grp78-IN-3 represents a quantifiable selectivity advantage absent in VER-155008.
| Evidence Dimension | Isoform selectivity ratio (HspA5 vs. HspA2) |
|---|---|
| Target Compound Data | >20-fold (HspA5 IC₅₀ = 0.59 μM; HspA2 IC₅₀ = 13.9 μM) |
| Comparator Or Baseline | VER-155008: Hsp70 IC₅₀ = 0.5 μM; Grp78 IC₅₀ = 2.6 μM; HspA2 selectivity not reported |
| Quantified Difference | >20-fold HspA5/HspA2 selectivity for Grp78-IN-3 vs. uncharacterized HspA2 selectivity for VER-155008 |
| Conditions | Fluorescence polarization competition assays with recombinant Hsp70 isoforms [1]; cell-free assays for VER-155008 |
Why This Matters
Isoform selectivity enables dissection of HspA5-specific biology without confounding contributions from other Hsp70 family members.
- [1] Ambrose AJ, Sivinski J, Zerio CJ, et al. Discovery and Development of a Selective Inhibitor of the ER Resident Chaperone Grp78. J Med Chem. 2022;65(23):15483-15506. doi:10.1021/acs.jmedchem.2c01631. View Source
